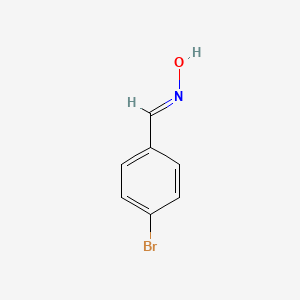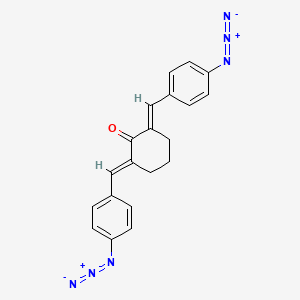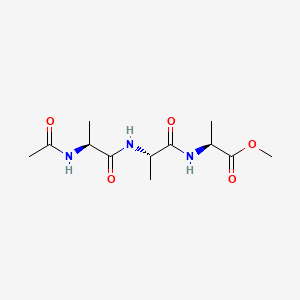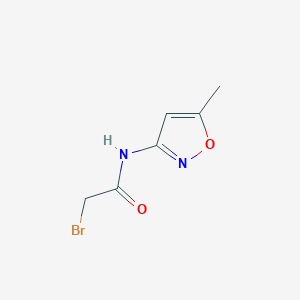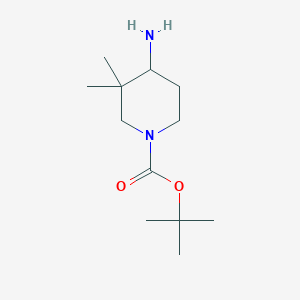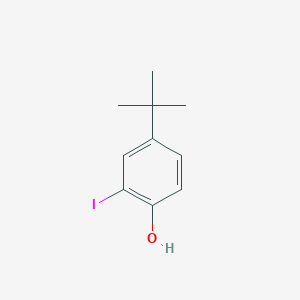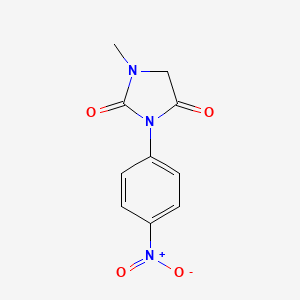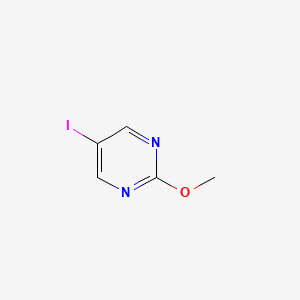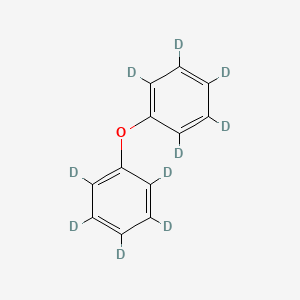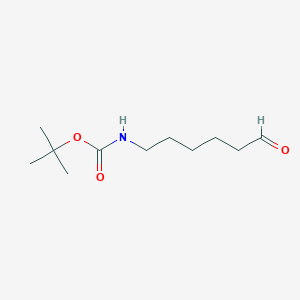![molecular formula C14H15NO B1277612 2-([1,1'-Bifenil]-4-iloxi)etanamina CAS No. 125470-84-0](/img/structure/B1277612.png)
2-([1,1'-Bifenil]-4-iloxi)etanamina
Descripción general
Descripción
2-([1,1'-Biphenyl]-4-yloxy)ethanamine is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-([1,1'-Biphenyl]-4-yloxy)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-([1,1'-Biphenyl]-4-yloxy)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biocatálisis en Síntesis Asimétrica
El compuesto se utiliza en el campo de la biocatálisis para facilitar la síntesis asimétrica de aminas quirales. Las aminas quirales son cruciales en la industria farmacéutica, ya que son componentes fundamentales de muchos fármacos. El uso de "2-([1,1'-Bifenil]-4-iloxi)etanamina" en reacciones catalizadas por transaminasas permite la producción de aminas enantioméricamente puras, lo que es un método más ecológico y sostenible en comparación con la síntesis química tradicional .
Ingeniería Enzimática
Los investigadores han empleado "this compound" en el diseño racional de enzimas. Al comprender sus interacciones con enzimas como las transaminasas, los científicos pueden crear mutaciones en el sitio activo de la enzima para mejorar la eficiencia catalítica y la selectividad para sustratos de cetona voluminosos . Esto tiene implicaciones significativas para las aplicaciones industriales donde se requiere una alta especificidad y eficiencia.
Desarrollo de Fármacos Farmacéuticos
Este compuesto sirve como un bloque de construcción en el desarrollo de fármacos farmacéuticos. Su papel en la síntesis de aminas quirales, que a menudo se utilizan como intermediarios en la producción de fármacos, destaca su importancia. La capacidad de producir estas aminas con alta enantioselectividad es esencial para crear productos farmacéuticos efectivos y seguros .
Síntesis Agroquímica
Al igual que su aplicación en productos farmacéuticos, "this compound" también se utiliza en la síntesis de agroquímicos. La demanda de aminas quirales puras en esta industria se satisface a través de rutas de síntesis ecológicas proporcionadas por el uso de este compuesto en procesos biocatalíticos .
Simulaciones de Dinámica Molecular
El compuesto se utiliza en simulaciones de dinámica molecular para estudiar las interacciones enzima-sustrato. Estas simulaciones ayudan a predecir el comportamiento de las enzimas con varios sustratos y diseñar enzimas con propiedades deseadas para reacciones específicas .
Química Verde
"this compound" juega un papel en la promoción de las prácticas de química verde. Su uso en biocatálisis reduce la dependencia de productos químicos agresivos y procesos que consumen mucha energía, lo que se alinea con los principios de la química verde para minimizar el impacto ambiental .
Investigación Educativa
En entornos académicos, este compuesto se utiliza como un caso de estudio para enseñar conceptos avanzados en química e ingeniería bioquímica. Proporciona un ejemplo práctico de cómo se aplica el conocimiento teórico en escenarios del mundo real, como el diseño de enzimas y la química verde .
Química Analítica
Por último, "this compound" se puede utilizar en química analítica para desarrollar nuevos métodos para la separación y el análisis quirales. La capacidad de separar y cuantificar enantiómeros es crucial para el control de calidad en la industria farmacéutica .
Safety and Hazards
Direcciones Futuras
Recent advances in synthetic applications of ω-transaminases for the production of chiral amines, including 2-([1,1’-Biphenyl]-4-yloxy)ethanamine, are promising . The continuous screening and characterization of potential ω-transaminases from various microbial strains could lead to the discovery of more efficient catalysts . Furthermore, the incorporation of ω-transaminases in multi-enzymatic cascades could significantly improve their synthetic applicability in the synthesis of complex chemical compounds .
Mecanismo De Acción
Target of Action
The primary target of 2-([1,1’-Biphenyl]-4-yloxy)ethanamine is the amine transaminase enzyme . This enzyme plays a crucial role in the transfer of an amino group from a primary amine compound to a ketone compound and vice versa .
Mode of Action
The compound interacts with its target, the amine transaminase, through a process known as nucleophilic addition . This interaction results in the formation of an internal aldimine between a pyridoxal phosphate (PLP) bound to the enzyme and a catalytic lysine . This aldimine then reacts with the amino donor, yielding an external aldimine .
Biochemical Pathways
The action of 2-([1,1’-Biphenyl]-4-yloxy)ethanamine affects the ω-transaminase-mediated biocatalysis pathway . This pathway is crucial for the enantioselective synthesis of chiral amines, which are important components of many pharmaceuticals and industrially important fine chemicals .
Result of Action
The result of the action of 2-([1,1’-Biphenyl]-4-yloxy)ethanamine is the production of enantiomerically pure (S)-amine . The compound achieves this by improving the reaction rate by more than 1716-fold toward the bulky ketone under study .
Análisis Bioquímico
Biochemical Properties
2-([1,1’-Biphenyl]-4-yloxy)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with amine transaminases, which catalyze the transfer of an amino group from a primary amine compound to a ketone compound and vice versa, using pyridoxal phosphate (PLP) as a cofactor . This interaction is crucial for the synthesis of chiral amines, which are important building blocks for pharmaceuticals and agrochemicals.
Cellular Effects
2-([1,1’-Biphenyl]-4-yloxy)ethanamine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain enzymes and proteins, leading to changes in cellular function. For instance, it can interact with cell surface receptors, triggering a cascade of intracellular signaling events that alter gene expression and metabolic pathways .
Molecular Mechanism
The molecular mechanism of 2-([1,1’-Biphenyl]-4-yloxy)ethanamine involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound binds to the active site of enzymes, either blocking substrate access or facilitating the catalytic process. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-([1,1’-Biphenyl]-4-yloxy)ethanamine can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of 2-([1,1’-Biphenyl]-4-yloxy)ethanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular processes. At higher doses, it can become toxic, leading to adverse effects such as enzyme inhibition, cellular damage, and metabolic disturbances . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
2-([1,1’-Biphenyl]-4-yloxy)ethanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze the oxidation of the compound, leading to the formation of metabolites. These metabolites can further participate in phase II metabolic reactions, such as glucuronidation and sulfation, which increase the compound’s water solubility and facilitate its excretion .
Transport and Distribution
Within cells and tissues, 2-([1,1’-Biphenyl]-4-yloxy)ethanamine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biochemical activity and overall effectiveness .
Subcellular Localization
The subcellular localization of 2-([1,1’-Biphenyl]-4-yloxy)ethanamine plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Propiedades
IUPAC Name |
2-(4-phenylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-10-11-16-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDBRFAGCUJYJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

